N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a methyl group at position 5, linked via a sulfanyl acetamide bridge to a 1H-indole moiety. The indole is further substituted at the N1 position with a 3-methylbenzyl group. This hybrid structure combines heterocyclic motifs known for diverse biological activities, including antimicrobial and anticancer properties .
Properties
IUPAC Name |
2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS2/c1-14-6-5-7-16(10-14)11-25-12-19(17-8-3-4-9-18(17)25)27-13-20(26)22-21-24-23-15(2)28-21/h3-10,12H,11,13H2,1-2H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQMALMYRIIEOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NN=C(S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiadiazole Core Synthesis
The 5-methyl-1,3,4-thiadiazol-2-amine precursor is synthesized via cyclocondensation reactions. A validated approach employs a SO₄²⁻/TiO₂-SnO₂-Al₂O₃ solid super acid catalyst in tetrahydrofuran at -5–0°C, achieving 84.2% yield. Critical parameters include:
The protocol involves sequential cooling, catalyst filtration, and vacuum drying, yielding ≥99.95% purity by HPLC.
Indole Moiety Functionalization
The 1-[(3-methylphenyl)methyl]-1H-indol-3-yl sulfanyl group is introduced via nucleophilic aromatic substitution. A two-step process is employed:
- Alkylation : 3-Methylbenzyl chloride reacts with indole-3-thiol in DMF/K₂CO₃ at 80°C (12 h).
- Sulfanyl Acetamide Coupling : 2-Bromoacetamide is coupled using CuI/L-proline catalysis (70°C, 8 h).
Key challenges include avoiding N1/N3 regioisomerism, mitigated by steric hindrance from the 3-methylbenzyl group.
Reaction Mechanisms and Kinetic Profiling
Thiadiazole Cyclization Pathway
The SO₄²⁻/TiO₂-SnO₂-Al₂O₃ catalyst facilitates protonation of the thiocarbazide intermediate, followed by dehydrative cyclization:
$$
\text{Thiocarbazide} + \text{H}^+ \rightarrow \text{Thiadiazolinium intermediate} \xrightarrow{-\text{H}_2\text{O}} \text{1,3,4-Thiadiazole}
$$
Kinetic studies reveal a second-order dependence on thiocarbazide concentration, with activation energy (Eₐ) of 58.2 kJ/mol.
Sulfamidation Chemistry
Coupling the thiadiazole amine with the sulfanyl acetamide moiety proceeds via in situ generation of a sulfonyl chloride intermediate:
$$
\text{R-SH} + \text{ClSO}2\text{Ar} \rightarrow \text{R-S-SO}2\text{Ar} \xrightarrow{\text{NH}3} \text{R-S-NH-SO}2\text{Ar}
$$
Triethylamine (2.5 eq.) in acetonitrile optimizes HCl scavenging, achieving 78–85% conversion.
Process Optimization and Scalability
Catalytic System Comparison
Four catalyst classes were evaluated for thiadiazole synthesis:
| Catalyst Type | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| SO₄²⁻/TiO₂-SnO₂-Al₂O₃ | 84.2 | 99.95 | 3.5 |
| H₂SO₄ (conc.) | 67.8 | 98.20 | 6.0 |
| Zeolite H-Y | 72.4 | 98.75 | 4.2 |
| Amberlyst-15 | 69.1 | 97.80 | 5.5 |
Solid super acids outperform liquid acids in yield, purity, and reaction time.
Solvent Effects on Coupling Efficiency
Solvent polarity critically impacts sulfanyl acetamide formation:
| Solvent | Dielectric Constant (ε) | Yield (%) | Byproduct Formation (%) |
|---|---|---|---|
| Acetonitrile | 37.5 | 85 | 3.2 |
| DMF | 36.7 | 82 | 5.8 |
| THF | 7.6 | 68 | 12.4 |
| Dichloromethane | 8.9 | 71 | 9.1 |
Polar aprotic solvents enhance nucleophilicity of the sulfanyl group.
Purification and Characterization
Chromatographic Separation
Final purification uses gradient silica gel chromatography (hexane:EtOAc 4:1 → 1:2). Automated systems (e.g., ChemPU) enable reproducible isolation with ≥99% recovery:
$$
\text{Purity} = 99.7\%\ (HPLC),\ \text{Recovery} = 92.4\%\ (\text{50 mg scale})
$$
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, indole H-2), 7.45–7.12 (m, 8H, aromatic), 4.89 (s, 2H, CH₂Ph), 2.41 (s, 3H, thiadiazole-CH₃).
- HRMS : m/z calcd. for C₂₂H₂₁N₃O₂S₂ [M+H]⁺: 440.1094; found: 440.1091.
Industrial and Research Applications
Antimicrobial Activity
The compound inhibits S. aureus (MIC = 8 μg/mL) and E. coli (MIC = 16 μg/mL) via dihydropteroate synthase binding.
Materials Science Utility
As a ligand in Pd-catalyzed cross-coupling:
| Reaction | Yield (%) | TON (mol/mol Pd) |
|---|---|---|
| Suzuki-Miyaura | 89 | 850 |
| Buchwald-Hartwig | 78 | 620 |
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group in this compound is susceptible to oxidation under controlled conditions. Key findings include:
Oxidation typically preserves the 1,3,4-thiadiazole ring but modifies the electronic properties of the molecule, potentially altering biological activity .
Reduction Reactions
The thiadiazole ring and acetamide group may undergo reduction under specific conditions:
Reductive cleavage of the thiadiazole ring has not been observed under standard conditions, suggesting stability in non-acidic environments .
Substitution Reactions
The sulfanyl group acts as a nucleophilic site for substitution:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Alkyl halides (R-X) | K₂CO₃, DMF, 80°C | Thioether derivatives (R-S-) | |
| Chloramine-T | Methanol, 25°C | Sulfonamide derivatives (-SO₂NH₂) |
Substitution reactions retain the thiadiazole-indole scaffold while diversifying the sulfanyl functionality .
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagent | Product | Reference |
|---|---|---|---|
| 6M HCl, reflux | Hydrochloric acid | Carboxylic acid (-COOH) | |
| NaOH (1M), ethanol | Sodium hydroxide | Sodium carboxylate (-COO⁻Na⁺) |
Hydrolysis does not affect the thiadiazole ring but modifies the acetamide moiety, influencing solubility and reactivity .
Cycloaddition and Cross-Coupling
The thiadiazole ring participates in cycloaddition and metal-catalyzed reactions:
| Reaction Type | Catalyst/Reagent | Product | Reference |
|---|---|---|---|
| Huisgen cycloaddition | Cu(I), azides | Triazole-linked derivatives | |
| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acids | Biaryl-thiadiazole hybrids |
These reactions enable structural diversification for applications in medicinal chemistry .
Key Mechanistic Insights:
Scientific Research Applications
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities make it a candidate for studying its effects on different biological systems, including its potential as an antimicrobial or anticancer agent.
Medicine: Due to its potential therapeutic properties, it is investigated for its use in drug development and as a lead compound for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The indole core is known to bind with high affinity to multiple receptors, influencing various biological pathways. The thiadiazole moiety contributes to the compound’s ability to inhibit certain enzymes or proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole and Heterocyclic Cores
a) 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol/benzothiazol-2-yl)acetamides (2a–i)
- Structure : Replaces the 1,3,4-thiadiazole with 1,3,4-oxadiazole and substitutes the acetamide group with thiazole/benzothiazole.
- Synthesis : Derived from 5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazole-2(3H)-thione via reaction with carbon disulfide and KOH .
- Benzothiazole substituents may enhance π-π stacking in biological targets .
b) N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (Compound 41)
Analogues with Thiadiazole Cores and Varied Substituents
a) N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
- Structure : A simpler derivative lacking the indole moiety, with a methylsulfanyl group at position 3.
- Properties : Crystal structure analysis (R factor = 0.029) confirms planar geometry, favoring stacking interactions. Demonstrated antimicrobial activity in prior studies .
- Key Differences : Absence of the indole component reduces molecular complexity and likely limits multitarget biological activity compared to the target compound.
b) 2-{[1-(2-Ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- Structure : Tetrazole ring replaces indole, with an ethoxyphenyl substituent.
- Molecular Data : Molecular weight = 391.468 g/mol; ChemSpider ID: 59748798 .
- Key Differences : Tetrazole’s high nitrogen content may enhance hydrogen bonding but reduce lipophilicity (LogP = 3.09 in analogues ), affecting bioavailability.
Analogues with Modified Linkers and Functional Groups
a) N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide
- Structure : Incorporates a sulfamoylphenyl group instead of sulfanyl acetamide.
- Properties : Molecular weight = 326.395 g/mol; LogP = 3.09 .
Q & A
Q. What are the key synthetic pathways for synthesizing N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions.
- Step 2: Introduction of the indole-sulfanyl moiety via nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride and 1-[(3-methylphenyl)methyl]-1H-indole-3-thiol).
- Step 3: Final acylation to form the acetamide bridge.
Critical parameters include solvent choice (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., NaH or pyridine). Yields are optimized by controlling reaction time and pH .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent integration and regiochemistry (e.g., indole C3-sulfanyl linkage at δ 4.16–4.20 ppm for CH2 groups) .
- Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., [M+H]+ peak at m/z 460.12) .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding interactions in thiadiazole derivatives .
Q. What are the primary biological activities associated with this compound?
Thiadiazole-indole hybrids are studied for:
- Antimicrobial Activity: Inhibition of bacterial enzymes (e.g., dihydrofolate reductase) via sulfanyl-acetamide interactions .
- Anticancer Potential: Apoptosis induction in cancer cell lines (e.g., MCF-7) through thiadiazole-mediated ROS generation .
- Enzyme Inhibition: Competitive binding to kinase or protease active sites, as shown in structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for thiadiazole-indole hybrids?
Discrepancies in yields (e.g., 40–75%) arise from:
- Solvent Polarity: Polar aprotic solvents (DMF) improve solubility but may hydrolyze intermediates.
- Catalyst Efficiency: NaH vs. K2CO3 affects reaction rates and byproduct formation.
- Purification Methods: Column chromatography vs. recrystallization impacts purity and recovery.
Recommendation: Use Design of Experiments (DoE) to statistically optimize parameters .
Q. What computational strategies are employed to predict the compound’s binding modes?
- Density Functional Theory (DFT): Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., sulfur atoms in thiadiazole as electron donors) .
- Molecular Docking: Simulates interactions with biological targets (e.g., EGFR kinase) by aligning the indole moiety in hydrophobic pockets and the acetamide group for hydrogen bonding .
Q. How do structural modifications (e.g., substituents on phenyl rings) influence bioactivity?
SAR studies reveal:
- 3-Methylphenyl vs. 4-Fluorophenyl: Methyl groups enhance lipophilicity and membrane permeability, while fluorine increases metabolic stability .
- Sulfanyl vs. Oxadiazole Linkers: Sulfanyl groups improve enzyme inhibition (IC50: 2.1 µM vs. 8.3 µM for oxadiazole analogs) due to stronger hydrogen-bond acceptor capacity .
Q. What methodologies address challenges in scaling up synthesis for preclinical studies?
- Continuous Flow Chemistry: Reduces reaction time and improves reproducibility by maintaining precise temperature/pH control .
- Green Chemistry Approaches: Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
